8-Bromooctan-1-amine
Description
8-Bromooctan-1-amine (CAS: 2922283-51-8) is an aliphatic primary amine with a bromine substituent at the 8th carbon of an octane chain. Its hydrobromide salt form, this compound hydrobromide, is a crystalline solid stored under inert atmospheric conditions at 2–8°C . The compound’s molecular formula is C₈H₁₉Br₂N, with a molar mass of 289.05 g/mol . Safety data highlight risks of skin irritation (H315) and eye irritation (H319), necessitating precautions such as PPE (gloves, eye protection) and proper ventilation during handling .
Properties
IUPAC Name |
8-bromooctan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BrN/c9-7-5-3-1-2-4-6-8-10/h1-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYRLKFOPJMWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCBr)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Bromooctan-1-amine can be synthesized through the reaction of 8-bromo-1-octanol with ammonia or an amine. The reaction typically involves heating the reactants in the presence of a solvent such as ethanol or methanol. The reaction conditions may vary, but a common method involves refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is produced by the bromination of octan-1-amine. This process involves the reaction of octan-1-amine with bromine in the presence of a catalyst, such as iron or aluminum bromide. The reaction is carried out under controlled conditions to prevent over-bromination and to ensure high yield and purity of the product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The amine group in this compound can be oxidized to form corresponding nitriles or amides under specific conditions.
Reduction Reactions: The compound can be reduced to form octan-1-amine by using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of 8-hydroxyoctan-1-amine, 8-cyanooctan-1-amine, or 8-thiooctan-1-amine.
Oxidation: Formation of octanenitrile or octanamide.
Reduction: Formation of octan-1-amine
Scientific Research Applications
8-Bromooctan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 8-Bromooctan-1-amine involves its ability to act as a nucleophile or electrophile in chemical reactions. The bromine atom can be displaced by other nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, the amine group can participate in various reactions, including condensation and coupling reactions, to form more complex molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares 8-Bromooctan-1-amine with structurally or functionally analogous compounds, emphasizing differences in molecular architecture, reactivity, and applications.
8-Bromo-naphthalen-1-amine (C₁₀H₈BrN)
- Structure : An aromatic amine with a bromine substituent at the 8th position of a naphthalene ring.
- Properties :
- Synthesis : Prepared via slow addition of sodium azide to 8-bromo-1-naphthoic acid, followed by ammonia treatment .
- Key Difference : The aromatic system in 8-Bromo-naphthalen-1-amine confers rigidity and distinct electronic properties, contrasting with the flexible aliphatic chain of this compound.
8-Bromo-1-octene (C₈H₁₅Br)
- Structure : An aliphatic alkene with a terminal bromine atom.
- Properties: Lacks the amine group, rendering it non-basic and more reactive in radical or electrophilic addition reactions . Used in cross-coupling reactions (e.g., Heck reactions) and polymer research .
- Key Difference : The absence of an amine group shifts its reactivity profile toward olefin-specific transformations, unlike this compound’s nucleophilic amine-driven reactivity.
(S)-8-Bromo-2-aminotetralin (C₁₀H₁₂BrN)
- Structure : A bicyclic amine with a bromine substituent on a tetralin (tetrahydronaphthalene) backbone .
- Properties :
- Combines aromatic and aliphatic characteristics, enabling applications in medicinal chemistry (e.g., dopamine receptor modulation).
- Key Difference : The tetralin scaffold introduces stereochemical complexity, unlike the linear octane chain of this compound.
1-Bromopentane (C₅H₁₁Br)
- Structure : A short-chain bromoalkane (5 carbons) without an amine group.
- Properties :
- Key Difference : The shorter chain and lack of an amine group limit its utility in amine-specific syntheses, such as alkylation or Schiff base formation.
Data Table: Comparative Analysis
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